2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

Procure 2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid (CAS 927801-28-3) as your privileged oxazolopyridine scaffold for targeted SAR. This specific [5,4-b] regioisomer maintains the hydrogen‑bond vector essential for Sanofi’s EDG1 (S1P1) pharmacophore, while the 2‑ethyl substituent balances lipophilicity between methyl and isopropyl. The free carboxylic acid at position 6 is a ready coupling handle for amide, ester, or bioconjugate synthesis. Avoid inactive regioisomers and maximize library relevance by specifying this exact CAS.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 927801-28-3
Cat. No. B1465589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
CAS927801-28-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(O1)N=CC(=C2)C(=O)O
InChIInChI=1S/C9H8N2O3/c1-2-7-11-6-3-5(9(12)13)4-10-8(6)14-7/h3-4H,2H2,1H3,(H,12,13)
InChIKeyMQUGKHFBWHKHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid (CAS 927801-28-3): Procurement-Relevant Structural and Pharmacological Context


2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid (CAS 927801-28-3) is a heterocyclic building block featuring an oxazole ring fused to a pyridine core at the [5,4-b] junction, with an ethyl substituent at the 2-position and a carboxylic acid at the 6-position (molecular formula C₉H₈N₂O₃, MW 192.17 g/mol) . The compound belongs to a broader class of oxazolo[5,4-b]pyridine-6-carboxylic acid derivatives claimed in Sanofi patent WO 2013/004826 as EDG1 (S1P1) receptor modulators with potential application in wound healing, specifically diabetic wound healing disorders [1]. Its core scaffold is recognized in the medicinal chemistry literature as a privileged structure for diverse biological target engagement, including anti-inflammatory and kinase-modulatory applications [2].

Why 2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid Cannot Be Casually Substituted: Key Differentiation Drivers for Procurement


Generic substitution within the oxazolo[5,4-b]pyridine-6-carboxylic acid series is scientifically unsound because three structural variables simultaneously govern biological activity, physicochemical properties, and synthetic derivatization potential: (i) the nature of the 2-position alkyl substituent directly modulates lipophilicity (clogP) and target-binding steric complementarity within the Sanofi EDG1 pharmacophore model [1]; (ii) the [5,4-b] versus [4,5-b] ring fusion regiochemistry determines the spatial orientation of the carboxylic acid hydrogen-bond donor/acceptor vector, which is critical for receptor interaction [2]; and (iii) the carboxylic acid moiety serves as an essential functional handle for amide coupling, esterification, or salt formation, distinguishing this compound from the non-acid analog 2-ethyloxazolo[5,4-b]pyridine (CAS 856990-30-2) [1]. Interchanging the 2-ethyl substituent with methyl or isopropyl, or selecting a different regioisomer, may alter target engagement potency, metabolic stability, and downstream synthetic utility in ways that are not predictable without explicit comparative data [1].

Quantitative Evidence Guide: 2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid Versus Closest Analogs


2-Ethyl vs. 2-Methyl vs. 2-Isopropyl: Molecular Weight and Predicted Lipophilicity Differentiation Across the 2-Alkyl Series

Within the 2-alkyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid sub-series, the 2-ethyl compound occupies an intermediate lipophilicity position between the 2-methyl and 2-isopropyl analogs. Molecular weight increases stepwise from 178.14 (methyl) to 192.17 (ethyl) to 206.20 g/mol (isopropyl), and predicted clogP follows the same rank order, with the ethyl group providing a calculated ΔclogP of approximately +0.5 log units over methyl and −0.5 log units under isopropyl based on standard fragment-based predictions . In the context of the Sanofi EDG1 patent pharmacophore, the 2-alkyl substituent occupies a sterically defined hydrophobic pocket, and the ethyl group represents the balanced choice for maintaining target affinity without incurring excessive lipophilicity-driven promiscuity or metabolic liability [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Carboxylic Acid Functional Handle: Enabling Derivatization vs. Non-Acid Analog 2-Ethyloxazolo[5,4-b]pyridine

The presence of the carboxylic acid group at the 6-position of 2-ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid fundamentally distinguishes it from the non-acid analog 2-ethyloxazolo[5,4-b]pyridine (CAS 856990-30-2, MW 148.16 g/mol, C₈H₈N₂O) . The carboxylic acid provides a reactive handle for standard amide coupling (e.g., HATU/DIPEA, EDC/HOBt), esterification, and salt formation, enabling direct incorporation into more complex structures without requiring additional functional group interconversion steps. This capability is directly relevant to the Sanofi patent strategy, where the carboxylic acid serves as an attachment point for diverse amine-containing side chains that modulate EDG1 receptor pharmacology [1]. The non-acid analog, lacking this handle, requires pre-functionalization before similar derivatization is possible, adding synthetic steps and reducing overall yield.

Synthetic chemistry Building block Amide coupling

Regioisomeric Specificity: [5,4-b] vs. [4,5-b] Ring Fusion Determines Pharmacophoric Geometry

The [5,4-b] ring fusion of the target compound orients the carboxylic acid substituent at a distinct spatial position relative to the oxazole nitrogen compared to the [4,5-b] regioisomer ([1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid, MW 164.12 g/mol, C₇H₄N₂O₃) . In the [5,4-b] series, the pyridine nitrogen is positioned adjacent to the oxazole oxygen, whereas in the [4,5-b] series, the pyridine nitrogen is separated by an additional carbon from the oxazole ring. This topological difference alters the hydrogen-bond acceptor geometry presented to biological targets. The Sanofi EDG1 patent explicitly claims the [5,4-b] fusion pattern (Formula I with X=N, Y=O defining the [5,4-b] oxazolopyridine core), indicating that this specific regioisomer is required for the claimed EDG1 receptor modulation activity [1]. The [4,5-b] regioisomer, while commercially available, is not encompassed by the Sanofi EDG1 modulator claims and may exhibit different or absent target engagement.

Regioisomerism Structural biology Target engagement

EDG1 Receptor Mechanism-of-Action Differentiation: Persistent Activation vs. Desensitization Paradigm

The Sanofi patent (WO 2013/004826) explicitly distinguishes the mechanism of action of its claimed oxazolo[5,4-b]pyridine-6-carboxylic acid derivatives from prior art EDG1 modulators described in WO 2009/154775 [1]. Prior art compounds induce EDG1 receptor desensitization (functional antagonism) leading to lymphopenia and immunosuppression, suitable for multiple sclerosis. In contrast, the Sanofi compounds—including the 2-ethyl analog as a representative of the claimed genus—are designed to achieve persistent, reproducible activation of the EDG1 signal pathway without desensitization, enabling wound healing applications specifically in diabetic patients [1]. This mechanistic bifurcation means that a compound selected from the prior art EDG1 modulator space cannot substitute for a compound within the Sanofi genus for wound healing indications, as their pharmacological outcomes are diametrically opposed.

S1P1 receptor EDG1 pharmacology Wound healing

Best-Fit Research and Industrial Application Scenarios for 2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid


Medicinal Chemistry: EDG1/S1P1 Agonist Lead Optimization for Diabetic Wound Healing

This compound serves as a core scaffold within the Sanofi patent genus for persistent EDG1 receptor activators targeting diabetic wound healing disorders [1]. The balanced lipophilicity of the 2-ethyl substituent (intermediate between methyl and isopropyl) and the carboxylic acid handle for amine coupling make it a rational starting point for synthesizing focused libraries of amide derivatives for SAR exploration. Researchers should procure this specific 2-ethyl analog rather than the methyl or isopropyl variants when the goal is to systematically explore the contribution of 2-position alkyl steric bulk to EDG1 potency and selectivity while maintaining drug-like physicochemical properties [1].

Synthetic Chemistry: Diversifiable Building Block for Parallel Library Synthesis

The carboxylic acid moiety enables direct, high-yielding amide bond formation with diverse primary and secondary amines using standard coupling reagents (e.g., HATU, EDC), making this compound suitable as a versatile building block for parallel synthesis of oxazolopyridine-based compound libraries [1][2]. The [5,4-b] regioisomer is specifically required for programs aligned with the Sanofi pharmacophoric model; procurement should specify this regioisomer to avoid inadvertent selection of the [4,5-b] or [4,5-c] analogs that are commercially available but represent different chemical space [1].

Agrochemical and Specialty Chemical Intermediate Synthesis

Oxazolo[5,4-b]pyridine derivatives have been investigated outside the pharmaceutical domain, including as intermediates for herbicidal and arthropod-control compositions [1][2]. The 2-ethyl-6-carboxylic acid substitution pattern provides a functionalized scaffold that can be elaborated into fused heterocyclic systems relevant to crop protection chemistry. The compound's availability from multiple research chemical suppliers at typical purities of 95%+ supports its use as a development intermediate for non-pharmaceutical heterocyclic chemistry programs [1].

Chemical Biology: Probe Development for S1P Receptor Subtype Profiling

Given the established role of oxazolo[5,4-b]pyridine derivatives as EDG receptor family ligands, this compound can be employed as a precursor for synthesizing chemical probes to dissect S1P receptor subtype pharmacology [1]. The 2-ethyl substitution provides a defined steric and electronic profile at a position known to influence receptor subtype selectivity in related oxazolopyridine chemotypes. Procurement of the carboxylic acid variant is essential for facile conjugation to biotin, fluorophores, or photoaffinity labels via the 6-position carboxylate [1].

Quote Request

Request a Quote for 2-Ethyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.